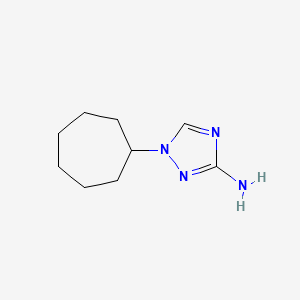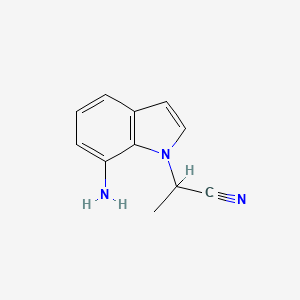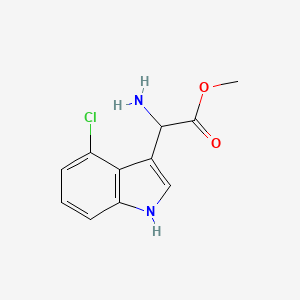![molecular formula C14H21FN2O B15275813 2-amino-N-[(2-fluorophenyl)methyl]-N,4-dimethylpentanamide](/img/structure/B15275813.png)
2-amino-N-[(2-fluorophenyl)methyl]-N,4-dimethylpentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-N-[(2-fluorophenyl)methyl]-N,4-dimethylpentanamide is a synthetic compound with the molecular formula C14H22FN2O. It is primarily used in research settings and is not intended for human or veterinary use
Preparation Methods
The synthesis of 2-amino-N-[(2-fluorophenyl)methyl]-N,4-dimethylpentanamide involves multiple steps. One common method starts with the reaction of 4-fluorobenzaldehyde with ethylamine to form 2-(4-fluorophenyl)ethylamine. This intermediate is then reacted with formaldehyde to produce the desired compound. Industrial production methods may involve bulk custom synthesis and the use of specific reagents to ensure high purity and yield .
Chemical Reactions Analysis
2-amino-N-[(2-fluorophenyl)methyl]-N,4-dimethylpentanamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the compound.
Reduction: Reducing agents can be used to remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or alkyl groups.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, boronic acids for Suzuki–Miyaura coupling, and various solvents like ethanol and dimethylformamide . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-amino-N-[(2-fluorophenyl)methyl]-N,4-dimethylpentanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: Researchers study its interactions with biological systems to understand its potential effects and mechanisms.
Medicine: Although not used clinically, it serves as a model compound for developing new therapeutic agents.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-amino-N-[(2-fluorophenyl)methyl]-N,4-dimethylpentanamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
2-amino-N-[(2-fluorophenyl)methyl]-N,4-dimethylpentanamide can be compared with other similar compounds, such as:
2-(4-fluorophenyl)ethylamine: An intermediate in its synthesis.
4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene: A compound with similar biological activities.
4-({[2-(4-fluorophenyl)ethyl]amino}methyl)benzoic acid: Another compound with potential therapeutic applications.
The uniqueness of this compound lies in its specific chemical structure and the resulting properties, which make it valuable for research and development in various scientific fields.
Properties
Molecular Formula |
C14H21FN2O |
|---|---|
Molecular Weight |
252.33 g/mol |
IUPAC Name |
2-amino-N-[(2-fluorophenyl)methyl]-N,4-dimethylpentanamide |
InChI |
InChI=1S/C14H21FN2O/c1-10(2)8-13(16)14(18)17(3)9-11-6-4-5-7-12(11)15/h4-7,10,13H,8-9,16H2,1-3H3 |
InChI Key |
PAKKKLRCCFYNGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)N(C)CC1=CC=CC=C1F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![2-(Propan-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B15275800.png)
![3-[(Azetidin-3-yloxy)methyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B15275804.png)
![4-methyl-1-[2-(thiophen-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B15275808.png)
